molecular formula C14H13NOS B5874792 N-(2-cyclopropylphenyl)-2-thiophenecarboxamide

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide

Cat. No. B5874792
M. Wt: 243.33 g/mol
InChI Key: KUHLLNGQADNYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide (CP-47,497) is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-47,497 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When N-(2-cyclopropylphenyl)-2-thiophenecarboxamide binds to the CB1 receptor, it activates a signaling cascade that leads to a range of physiological and behavioral effects.
Biochemical and physiological effects:
N-(2-cyclopropylphenyl)-2-thiophenecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, pain perception, and cognition.

Advantages and Limitations for Lab Experiments

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in the central nervous system. However, its potency and selectivity can also make it difficult to interpret results, as it may produce effects that are not representative of the endogenous cannabinoid system.

Future Directions

There are many potential future directions for research on N-(2-cyclopropylphenyl)-2-thiophenecarboxamide and other synthetic cannabinoids. These include studying the effects of these compounds on different subtypes of the CB1 receptor, investigating the potential therapeutic uses of synthetic cannabinoids, and developing new synthetic cannabinoids with improved selectivity and potency. Additionally, there is a need for further research on the potential risks and benefits of synthetic cannabinoids, particularly in the context of their recreational use.

Synthesis Methods

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylbenzene with thiophene-2-carboxylic acid, followed by the addition of various reagents to form the final product. The synthesis of N-(2-cyclopropylphenyl)-2-thiophenecarboxamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(2-cyclopropylphenyl)-2-thiophenecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the central nervous system. It has been shown to have a high affinity for the CB1 receptor and to produce a range of physiological and behavioral effects in animal models.

properties

IUPAC Name

N-(2-cyclopropylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-12-5-2-1-4-11(12)10-7-8-10/h1-6,9-10H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHLLNGQADNYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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